4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is a chemical compound with the molecular formula C₆H₆IN₅
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is the protein kinases . These enzymes play active roles in signal transduction pathways in human cells . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition is achieved through non-equilibrium binding kinetics . The compound shows improved biochemical efficacy compared to reversible inhibitors .
Biochemical Pathways
The compound affects the phosphorylation processes in cells, which are regular processes in cellular signal transduction that regulate many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, the compound disrupts these processes, leading to potential therapeutic effects .
Pharmacokinetics
It is noted that irreversible kinase inhibitors (ikis), which this compound is a part of, often show good pharmacokinetic or pharmacodynamics profiles .
Result of Action
The compound shows good in vitro anti-proliferative activities against leukemia cell lines . Some derivatives of the compound were found to be 8–10 times more potent than the BTK inhibitor ibrutinib .
Biochemical Analysis
Biochemical Properties
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine has been shown to interact with various enzymes and proteins in biochemical reactions . It has been found to have good in vitro anti-proliferative activities and some derivatives of this compound were found to be more potent than the BTK inhibitor ibrutinib .
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. It has been shown to inhibit the growth of various cell lines, including L1210, K562, and HL-60 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 1H-pyrazolo[3,4-D]pyrimidine with iodine and methyl iodide under specific conditions to introduce the iodine and methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and safety, ensuring the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-D]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-3-iodo-1-methyl-1H-pyrimidinopyrazolo[3,4-D]pyrimidine is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, which are essential in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of cellular processes and signaling pathways. It can be used as a probe to investigate the role of pyrazolo[3,4-D]pyrimidine derivatives in biological systems.
Medicine: In the medical field, derivatives of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine are being explored for their therapeutic potential. They have been studied for their antiproliferative and anticancer properties, making them candidates for the development of new cancer treatments.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating novel compounds with specific properties.
Comparison with Similar Compounds
Pyrazolo[3,4-D]pyrimidine: The parent compound without the iodine and methyl groups.
4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: Lacks the iodine atom.
3-Iodo-1H-pyrazolo[3,4-D]pyrimidine: Lacks the amino group.
Uniqueness: 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both the amino and iodine groups, which contribute to its reactivity and potential applications. This combination of functional groups allows for a wider range of chemical transformations and biological activities compared to its similar compounds.
Properties
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBSXBQEOQZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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